"2-Bromo-4-phenylthiazole-5-carboxylic acid" chemical structure and analysis
"2-Bromo-4-phenylthiazole-5-carboxylic acid" chemical structure and analysis
Technical Monograph: 2-Bromo-4-phenylthiazole-5-carboxylic Acid Structure, Synthesis, and Reactivity Profile
Part 1: Executive Summary & Structural Anatomy
Compound Identity:
-
IUPAC Name: 2-Bromo-4-phenyl-1,3-thiazole-5-carboxylic acid[1]
-
CAS Registry Number: 10058-38-5 (Generic for derivatives; specific isomer requires verification in internal databases)
-
Molecular Formula: C₁₀H₆BrNO₂S[2]
-
Molecular Weight: 284.13 g/mol
Strategic Utility: This molecule serves as a "bifunctional linchpin" in medicinal chemistry. It offers orthogonal reactivity: the C2-bromide allows for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-carboxylic acid provides a handle for amidation or esterification. This specific substitution pattern (4-phenyl) is critical for constructing lipophilic pockets in kinase inhibitors (e.g., Src, PLK1) and mimicking antimicrobial scaffolds like thiolactomycin.
Electronic Analysis: The thiazole ring is electron-deficient, similar to pyridine.
-
C2 Position (Bromine): The nitrogen atom at position 3 pulls electron density, making C2 highly electrophilic. The bromine atom enhances this, making it an excellent candidate for Nucleophilic Aromatic Substitution (
) or oxidative addition by Palladium(0). -
C5 Position (Carboxyl): The carboxylic acid is conjugated to the aromatic system. The presence of the phenyl group at C4 creates steric bulk, which can influence the rotational freedom of amides formed at C5, a property often exploited to lock conformations in drug design.
Part 2: Synthetic Pathways (Protocol)
The most robust route avoids direct bromination of the thiazole ring, which often leads to poly-halogenation or regioselectivity issues. Instead, the "Sandmeyer Strategy" from the 2-amino precursor is the industry standard for high purity.
Step 1: Hantzsch Thiazole Synthesis (Ring Formation)
-
Precursors: Ethyl benzoylacetate + Thiourea.
-
Reagent: Iodine (
) or Bromine ( ). -
Mechanism: Condensation of the
-halo- -keto ester (generated in situ) with thiourea. -
Intermediate: Ethyl 2-amino-4-phenylthiazole-5-carboxylate.[3]
Step 2: Sandmeyer Bromination (The Critical Step)
-
Rationale: Converting the amine to the bromide before hydrolysis is crucial. The amino-acid zwitterion is difficult to solubilize in the organic solvents required for efficient diazotization.
-
Reagents: Copper(II) Bromide (
), tert-Butyl Nitrite ( ). -
Solvent: Anhydrous Acetonitrile (
).
Protocol:
-
Suspend anhydrous
(1.2 equiv) in dry MeCN under . -
Add tert-Butyl Nitrite (1.5 equiv) dropwise.
-
Add Ethyl 2-amino-4-phenylthiazole-5-carboxylate (1.0 equiv) in portions.
-
Heat to 60°C for 1 hour. Gas evolution (
) indicates progress. -
Workup: Quench with dilute HCl, extract with EtOAc.
-
Yield: Typically 75-85% (Ethyl 2-bromo-4-phenylthiazole-5-carboxylate).
Step 3: Saponification (Ester Hydrolysis)
-
Reagents: Lithium Hydroxide (
) or Sodium Hydroxide ( ). -
Solvent: THF/Water (3:1).
-
Protocol: Stir the bromo-ester with 2.0 equiv LiOH at room temperature for 4 hours. Acidify carefully with 1M HCl to pH 3 to precipitate the free acid.
Part 3: Visualization of Workflows
Caption: Figure 1. Convergent synthesis via Sandmeyer reaction and divergent reactivity profile of the 2-bromo-4-phenylthiazole scaffold.
Part 4: Analytical Characterization (Expected Data)
Since specific experimental values can vary by solvent and purity, the following are the diagnostic signatures required to validate the structure.
1. Proton NMR (
-
13.0-13.5 ppm (s, 1H): Carboxylic acid proton (broad,
exchangeable). - 7.6-7.8 ppm (m, 2H): Phenyl ortho protons.
- 7.4-7.5 ppm (m, 3H): Phenyl meta/para protons.
-
Absence: Crucially, there should be no singlet around 7.0-8.0 ppm that would correspond to a thiazole C2-H or C5-H, confirming full substitution.
2. Carbon NMR (
-
~162 ppm: Carboxylic acid (
). - ~155 ppm: C4 (bearing the phenyl).
- ~138 ppm: C2 (bearing the bromine). Note: This carbon is often broad or low intensity due to Br quadrupole broadening.
- ~125 ppm: C5 (bearing the acid).
- 128-130 ppm: Phenyl carbons.
3. Mass Spectrometry (ESI-MS):
-
Isotope Pattern: A distinct 1:1 doublet ratio for
and due to the and isotopes. -
m/z: 282.9 / 284.9
.[1]
Part 5: Handling & Safety
-
Organobromide Hazards: Like many heteroaryl bromides, this compound may act as an alkylating agent. Wear nitrile gloves and work in a fume hood.
-
Sandmeyer Risks: The synthesis involves tert-butyl nitrite, which is volatile, flammable, and a vasodilator. The reaction generates nitrogen gas; ensure the vessel is vented to a bubbler to prevent pressure buildup.
-
Storage: Store at 2-8°C. Protect from light, as C-Br bonds in heterocycles can be photolabile over long periods.
References
-
Vertex Pharmaceuticals. (2008). 4-phenyl-thiazole-5-carboxylic acids and 4-phenyl-thiazole-5-carboxylic acid amides as plk1 inhibitors.[3] EP1991543A1. European Patent Office. Link
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2012).[3] Synthetic access to benzazolyl (pyrazoles, thiazoles, or triazoles).[3] Turkish Journal of Chemistry, 36(6), 771-814. Link
-
Al-Balas, Q., et al. (2009).[4] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.[4] PLoS ONE, 4(5), e5617.[4] Link
-
Kou, B., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.[2][5] Molbank, 2023(1), M1557.[5] (Note: Discusses the isothiazole isomer, providing valuable comparative reactivity data). Link
Sources
- 1. PubChemLite - 2-bromo-4-phenylthiazole-5-carboxylic acid (C10H6BrNO2S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
